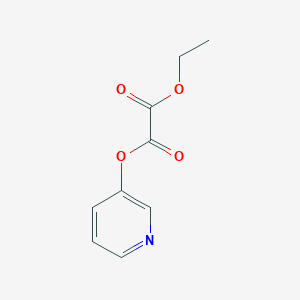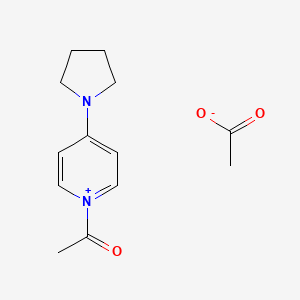
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate is a chemical compound that features a pyrrolidine ring attached to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the acetylation of 4-(pyrrolidin-1-yl)pyridine followed by quaternization with an appropriate alkylating agent to form the pyridinium ion. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the acetyl group or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyrrolidine-pyridine compounds .
Aplicaciones Científicas De Investigación
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism by which 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridinium ion can participate in electrostatic interactions with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
4-(Pyrrolidin-1-yl)pyridine: Lacks the acetyl group and pyridinium ion but shares the pyrrolidine-pyridine structure.
1-(Pyrrolidin-1-yl)pyridin-2(1H)-one: Contains a pyrrolidinyl group attached to a pyridinone ring.
N-(Pyrrolidin-1-yl)pyrimidine: Features a pyrrolidine ring attached to a pyrimidine ring.
Uniqueness: 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate is unique due to its combination of a pyrrolidine ring, an acetyl group, and a pyridinium ion. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
403980-98-3 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)ethanone;acetate |
InChI |
InChI=1S/C11H15N2O.C2H4O2/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13;1-2(3)4/h4-5,8-9H,2-3,6-7H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
SWOUIPBBWHICAZ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[N+]1=CC=C(C=C1)N2CCCC2.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


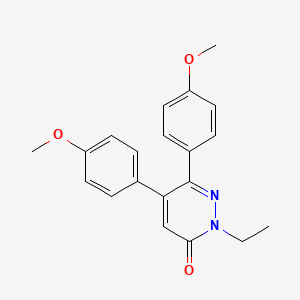

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
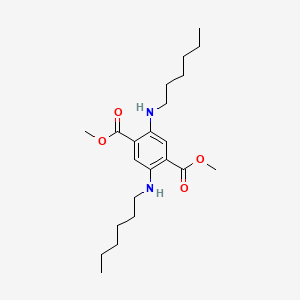
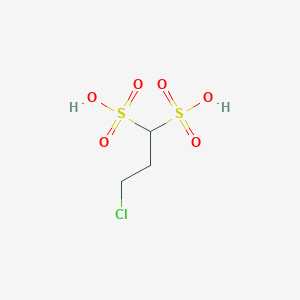
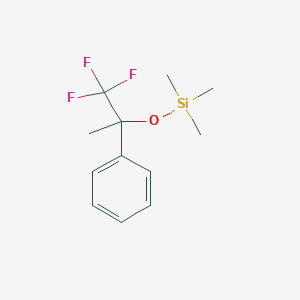

![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)

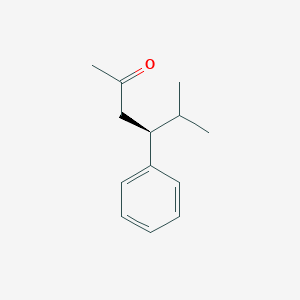
![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
